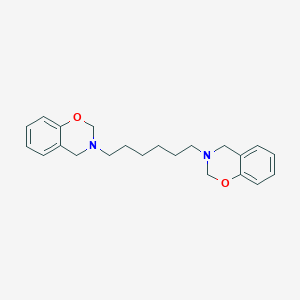
3,3'-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of hexamethylenediamine with phenolic compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring. The reaction conditions, including temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine compounds.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) has a wide range of scientific research applications, including:
Polymer Science: It is used as a monomer in the synthesis of high-performance polymers with excellent thermal and mechanical properties.
Materials Engineering: The compound is studied for its potential use in advanced materials, such as coatings and adhesives, due to its stability and versatility.
Biological Research: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of various industrial products, including resins and composites, due to its ability to enhance material properties.
Mechanism of Action
The mechanism of action of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes ring-opening polymerization to form cross-linked polymer networks. In biological systems, it may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties and used in polymer stabilization.
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Another compound with similar structural features and applications in polymer science.
Uniqueness
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
857506-44-6 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[6-(2,4-dihydro-1,3-benzoxazin-3-yl)hexyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1(7-13-23-15-19-9-3-5-11-21(19)25-17-23)2-8-14-24-16-20-10-4-6-12-22(20)26-18-24/h3-6,9-12H,1-2,7-8,13-18H2 |
InChI Key |
OMPPBYYLAYZEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCN1CCCCCCN3CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
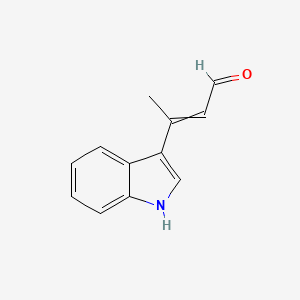
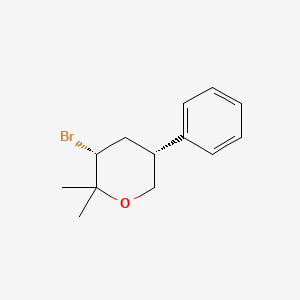
![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
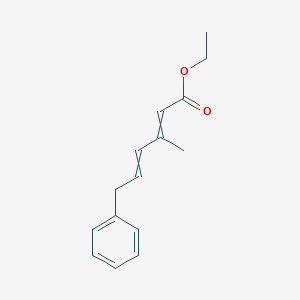
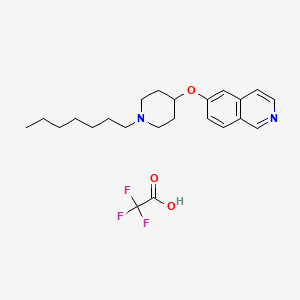

![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)
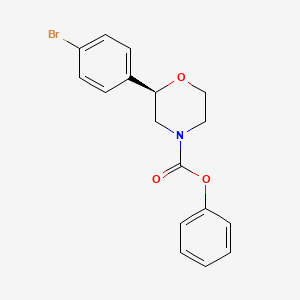
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
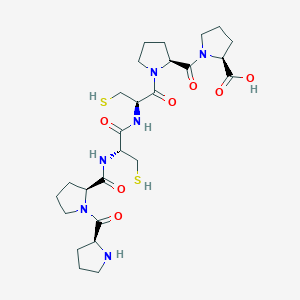
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
